molecular formula C9H15NO2 B178951 D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) CAS No. 199917-93-6

D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)

Cat. No.: B178951
CAS No.: 199917-93-6
M. Wt: 169.22 g/mol
InChI Key: JSJNBUKYMLLOPF-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI): is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethenyl group and a methyl ester functional group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with D-Proline.

    Reaction Steps:

    Reaction Conditions: These reactions are usually carried out under anhydrous conditions to prevent hydrolysis and may require specific temperatures and pressures to optimize yield.

Industrial Production Methods:

    Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.

    Continuous Flow Processing: Offers advantages in terms of scalability and consistency, with reagents continuously fed into a reactor.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or ketones.

    Reduction: Reduction can lead to the formation of alcohols or alkanes.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid).

Major Products:

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Can act as a ligand in catalytic reactions.

Biology:

    Protein Engineering: Utilized in the study of protein structure and function.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound may interact with specific enzymes, altering their activity.

    Receptor Binding: Can bind to cellular receptors, influencing signal transduction pathways.

Mechanistic Insights:

    Binding Affinity: The presence of the ethenyl and methyl ester groups can affect the binding affinity to target molecules.

    Pathway Modulation: By interacting with specific molecular targets, the compound can modulate biochemical pathways.

Comparison with Similar Compounds

    L-Proline Derivatives: Similar in structure but with different stereochemistry.

    Other Amino Acid Esters: Compounds like glycine methyl ester, alanine methyl ester.

Uniqueness:

    Stereochemistry: The (3R)-rel configuration provides unique stereochemical properties.

    Functional Groups: The combination of ethenyl and methyl ester groups imparts distinct reactivity and biological activity.

Properties

IUPAC Name

methyl (2S,3S)-3-ethenyl-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-7-5-6-10(2)8(7)9(11)12-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJNBUKYMLLOPF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C(=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@H]1C(=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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